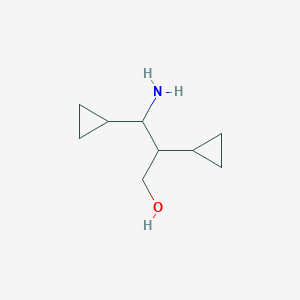

3-Amino-2,3-dicyclopropylpropan-1-ol

Description

Overview of Amino Alcohols in Organic Synthesis and Chemical Biology

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine (-NH₂) and a hydroxyl (-OH) functional group. scbt.comwikipedia.org This bifunctionality makes them exceptionally versatile building blocks and key intermediates in organic synthesis. scbt.comum.edu.my They are instrumental in constructing complex molecules, including a wide array of natural products, pharmaceutical agents, and chiral ligands. diva-portal.org The ability of the amino and hydroxyl groups to participate in a variety of chemical transformations allows for their use in creating diverse molecular architectures. scbt.comum.edu.my

In the realm of chemical biology and biochemistry, amino alcohols are integral to the study of metabolic pathways and enzyme functions. scbt.com They serve as precursors in the synthesis of amino acids and peptides, offering insights into protein structure and function. scbt.comchemicalbook.com The structural motif of amino alcohols is found in numerous bioactive molecules and approved drugs, highlighting their biological relevance. wikipedia.org For instance, the natural amino acid serine is an amino alcohol, and more complex structures like sphingosine (B13886) play crucial roles in cell signaling. wikipedia.orgchemicalbook.com Their applications extend to materials science for surface modification and in analytical chemistry as reagents. scbt.com

Significance of Cyclopropyl (B3062369) Rings in Molecular Architecture and Reactivity

The cyclopropyl group, a three-membered carbon ring, is a highly valuable structural motif in medicinal chemistry and drug design. scientificupdate.comnih.gov Despite its simple structure, it imparts unique and beneficial properties to molecules. acs.orghyphadiscovery.com The inherent ring strain of the cyclopropane (B1198618) ring results in shorter and stronger carbon-carbon and carbon-hydrogen bonds with enhanced π-character compared to acyclic alkanes. scientificupdate.comacs.org

Incorporating a cyclopropyl ring into a molecular structure can significantly influence its pharmacological profile. It often serves to enhance potency, improve metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, and reduce off-target effects. scientificupdate.comacs.orghyphadiscovery.com The rigid nature of the cyclopropyl ring can provide conformational constraint, locking a molecule into a bioactive conformation, which can lead to more favorable binding to biological targets. nih.goviris-biotech.de This rigidity can also be used as a strategic replacement for more flexible alkyl groups or isomerizable double bonds. scientificupdate.comiris-biotech.de The prevalence of this moiety is evident as it appears in numerous FDA-approved drugs and is frequently utilized in patent applications for new chemical entities. nih.govhyphadiscovery.com

| Property | Description | Reference |

|---|---|---|

| Enhanced Potency | The rigid structure can optimize interactions with target binding pockets. | acs.orgiris-biotech.de |

| Increased Metabolic Stability | High C-H bond dissociation energy reduces susceptibility to oxidative metabolism. | acs.orghyphadiscovery.com |

| Reduced Off-Target Effects | Conformational restriction can improve selectivity for the intended biological target. | scientificupdate.comacs.org |

| Conformational Constraint | Locks flexible chains into a more rigid structure, which can be entropically favorable for binding. | nih.goviris-biotech.de |

| Isosteric Replacement | Often used as a stable replacement for groups like alkenes, gem-dimethyl, or phenyl groups. | scientificupdate.comnih.goviris-biotech.de |

Structural Classification and Nomenclature of 3-Amino-2,3-dicyclopropylpropan-1-ol within Amino Alcohol Derivatives

This compound is classified as a substituted 1,3-amino alcohol. The core structure is a propan-1-ol, a three-carbon chain with a hydroxyl group on the first carbon. An amino group is attached to the third carbon, making it a 3-amino-propan-1-ol derivative. The complexity arises from the presence of two cyclopropyl rings, one attached to the second carbon and another to the third carbon of the propane (B168953) backbone.

The nomenclature of such a molecule follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC guidelines, the alcohol functional group generally takes priority over the amine group for determining the suffix of the name. masterorganicchemistry.com Therefore, the parent chain is named as a "propan-1-ol". libretexts.org The amino group and the two cyclopropyl groups are treated as substituents. Their positions are indicated by numbers corresponding to the carbon atoms of the propane chain to which they are attached. This leads to the name "this compound". The presence of two stereogenic centers (at carbons 2 and 3) means that the compound can exist as multiple stereoisomers, such as (2R,3S)-3-amino-2,3-dicyclopropylpropan-1-ol. nih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S)-3-amino-2,3-dicyclopropylpropan-1-ol | nih.gov |

| Molecular Formula | C₉H₁₇NO | nih.gov |

| Molecular Weight | 155.24 g/mol | nih.gov |

| Topological Polar Surface Area | 46.3 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Research Gaps and Motivations for Investigating this compound

The motivation to investigate this compound stems directly from the promising attributes of its constituent parts. The combination of the versatile amino alcohol scaffold with two strategically placed cyclopropyl rings presents a compelling target for chemical synthesis and biological evaluation. Researchers would be motivated by the hypothesis that this molecule could exhibit enhanced biological activity, improved metabolic stability, and unique conformational properties due to the dual cyclopropyl substitution. acs.orghyphadiscovery.com Investigating this compound could lead to the discovery of new chiral ligands for asymmetric synthesis, novel building blocks for complex molecule construction, or new therapeutic agents that leverage the benefits of cyclopropyl moieties to overcome challenges in drug development. diva-portal.orgiris-biotech.de The exploration of its synthetic routes and the stereoselective control of its two chiral centers would also represent a valuable challenge in organic chemistry. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,3-dicyclopropylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9(7-3-4-7)8(5-11)6-1-2-6/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITUQCSFEYRGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CO)C(C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 2,3 Dicyclopropylpropan 1 Ol and Analogues

Retrosynthetic Analysis of 3-Amino-2,3-dicyclopropylpropan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, a 1,3-amino alcohol, several logical disconnections can be proposed to devise a synthetic plan.

The primary disconnection points are the C-N bond and the C2-C3 carbon-carbon bond. A highly effective strategy involves targeting a β-amino ketone as a key intermediate. This approach simplifies the target molecule to dicyclopropyl(2-aminoethyl)ketone . This intermediate is advantageous because the ketone can be stereoselectively reduced to the desired secondary alcohol, establishing the stereocenter at C2.

This key β-amino ketone intermediate can be retrosynthetically disconnected further via two main pathways:

Mannich-type Reaction: Disconnecting the C2-C3 bond leads to three components: dicyclopropyl ketone, formaldehyde (B43269) (or a synthetic equivalent), and an ammonia (B1221849) source. This suggests a Mannich reaction, a powerful tool for forming β-amino carbonyl compounds.

Conjugate Addition: An alternative disconnection of the β-amino ketone involves a Michael-type conjugate addition. This would derive from an α,β-unsaturated ketone, 1,2-dicyclopropylethenone , and an amino-cuprate or a related nitrogen nucleophile.

A different primary disconnection strategy for the target molecule focuses on the C2-C3 bond directly. This suggests the addition of a nucleophilic CH2OH equivalent (such as a protected hydroxymethyl organometallic reagent) to a 2,3-dicyclopropyl-azomethine (imine) . This route offers direct C-C bond formation while setting the stage for controlling the stereochemistry at C3.

These retrosynthetic pathways provide a logical framework for exploring various forward synthetic strategies, each with distinct advantages in controlling the molecule's complex stereochemistry.

Exploration of Synthetic Routes for Amino Alcohols with Strained Rings

The synthesis of amino alcohols bearing strained rings like cyclopropyl (B3062369) groups requires specialized methods that can accommodate the unique steric and electronic properties of these moieties while precisely controlling stereochemistry.

Stereoselective Synthesis Approaches to Amino Alcohol Stereocenters

Achieving the correct relative and absolute stereochemistry at the C2 and C3 positions of this compound is the most critical challenge. Several established methodologies can be applied.

Diastereoselective Reduction of a β-Amino Ketone Intermediate: Should the synthesis proceed through a dicyclopropyl β-amino ketone, the final alcohol stereocenter can be established via a substrate-controlled reduction. The choice of reducing agent and the nature of the nitrogen-protecting group can profoundly influence the diastereoselectivity. For instance, reductions of β-amino ketones with samarium(II) iodide (SmI₂) have been shown to yield either syn or anti 1,3-amino alcohols with high selectivity, depending on the N-protecting group. nih.gov Chelating reducing agents, such as zinc borohydride, often favor the formation of syn diols through the formation of a cyclic transition state, which can be adapted for amino alcohol synthesis. nih.gov

Asymmetric Addition to Imines: An alternative route involves the enantioselective addition of a nucleophile to a C=N double bond. researchgate.net For this target molecule, a chiral catalyst could mediate the addition of a protected hydroxymethyl nucleophile to an imine derived from dicyclopropylmethanamine. The electrophilicity of the imine can be enhanced by coordination to a chiral Lewis acid catalyst, which creates a chiral environment and directs the nucleophile to a specific face of the imine. researchgate.netelsevierpure.com

Sharpless Asymmetric Aminohydroxylation: This powerful method allows for the direct conversion of an alkene into an amino alcohol. A potential precursor, such as 1,2-dicyclopropylallyl alcohol , could undergo asymmetric aminohydroxylation to install both the amino and hydroxyl groups simultaneously with high enantioselectivity. However, this method can sometimes face challenges with regioselectivity. diva-portal.org

Strategies for Introducing Cyclopropyl Substituents

The incorporation of the dicyclopropyl motif is a defining feature of the target molecule. The cyclopropyl group can be introduced at various stages of the synthesis using several robust methods. researchgate.net

Simmons-Smith Cyclopropanation: This is one of the most reliable methods for converting alkenes into cyclopropanes. A synthesis could begin with a precursor containing two double bonds in the appropriate positions, such as a divinyl carbinol derivative, which could then be subjected to a double Simmons-Smith reaction using a zinc-copper couple and diiodomethane. researchgate.net

Catalytic Cyclopropanation: Transition-metal catalysts, particularly those based on rhodium(II) and copper(I), can catalyze the transfer of a carbene from a diazo compound to an alkene. This method offers high efficiency and can be rendered asymmetric by using chiral ligands, providing a route to enantiomerically enriched cyclopropyl-containing building blocks.

Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. A dicarboxylic ester could potentially be converted into a bis-cyclopropanol derivative, which would then require further functional group manipulation to reach the target structure.

Use of Cyclopropyl-Containing Building Blocks: A highly convergent approach involves starting with molecules that already contain the cyclopropyl group. For example, the synthesis could commence from dicyclopropyl ketone. This commercially available starting material can undergo a variety of transformations, such as addition or condensation reactions, to build the rest of the carbon skeleton.

Multi-component Reactions in Amino Alcohol Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and saving time. nih.gov For the synthesis of this compound, an MCR approach could be highly effective.

A plausible strategy is a Mannich reaction , which is one of the most fundamental MCRs for generating β-amino carbonyl compounds. nih.gov In a one-pot process, dicyclopropyl ketone could react with a source of formaldehyde and a protected ammonia equivalent. This would directly assemble the carbon and nitrogen backbone of the β-amino ketone precursor.

Another relevant MCR is the Petasis (borono-Mannich) reaction . This involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and an organoboronic acid. nih.gov A synthetic route could be designed where a dicyclopropyl-containing boronic acid acts as the nucleophilic partner.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Once a viable synthetic route is established, optimization of each step is crucial to maximize yield, purity, and stereoselectivity. This involves systematically varying parameters such as temperature, solvent, concentration, and catalyst systems.

Catalyst Screening and Ligand Effects

Catalysis is central to achieving stereocontrol in the synthesis of chiral molecules like this compound. The selection of the optimal catalyst and ligand combination is determined empirically through screening.

If the synthesis relies on an asymmetric addition to an imine, a wide array of chiral ligands can be screened. These include bis(oxazolines) (BOX), phosphoramidites, and chiral diamines, which can be paired with various metal precursors like copper(II), zinc(II), or rhodium(I) salts. nih.govacs.org The steric and electronic properties of the ligand create a specific chiral pocket around the metal center, which dictates the facial selectivity of the nucleophilic attack on the imine.

The table below illustrates a hypothetical screening process for the asymmetric addition of a nucleophile to a dicyclopropyl imine, a key potential step in the synthesis. The goal is to identify a ligand that provides both high conversion and high enantiomeric excess (ee).

| Entry | Ligand | Metal Salt | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | (R,R)-Ph-BOX | Cu(OTf)₂ | Toluene | 75 | 88 |

| 2 | (S,S)-f-Binaphos | Rh(acac)(CO)₂ | DCM | 92 | 75 |

| 3 | (R)-BINAP | RuCl₂(PPh₃)₃ | THF | 68 | 91 |

| 4 | (R,R)-Trost Ligand | Pd₂(dba)₃ | Toluene | 85 | 95 |

| 5 | (S)-SEGPHOS | Rh(cod)₂BF₄ | Dioxane | 95 | 93 |

As the hypothetical data shows, different ligand-metal combinations can lead to significant variations in both yield and stereoselectivity. The "(R,R)-Trost Ligand" with a palladium catalyst (Entry 4) would be identified as a promising candidate for further optimization, which might include adjusting the temperature, reaction time, and substrate-to-catalyst ratio.

Solvent and Temperature Dependence

The synthesis of γ-amino alcohols and related structures is highly sensitive to solvent and temperature conditions. While specific literature on this compound is scarce, data from analogous syntheses provide insight into the probable effects of these parameters. For instance, in the synthesis of vicinal anti-amino alcohols from cyclopropanols and N-tert-butanesulfinyl aldimines, solvents like tetrahydrofuran (B95107) (THF) are employed, with reactions conducted at elevated temperatures, such as 60°C, to drive the reaction to completion. nih.gov Similarly, copper-catalyzed syntheses of γ-amino alcohols have been successfully performed in polar aprotic solvents like dimethylformamide (DMF) at temperatures around 50°C. researchgate.net

The selection of a solvent is often a balance between reactant solubility and the prevention of undesirable side reactions. Polar aprotic solvents are frequently chosen for their ability to dissolve a wide range of reactants without participating in the reaction. Temperature control is crucial for managing the stereoselectivity of the reaction. Many stereoselective syntheses are performed at low temperatures to enhance the energy difference between diastereomeric transition states, leading to higher stereochemical purity. Conversely, higher temperatures may be necessary to overcome the activation energy for sterically hindered substrates, such as those containing bulky dicyclopropyl groups. researchgate.net

In the context of this compound synthesis, a polar aprotic solvent would likely be favored. The reaction temperature would need to be optimized empirically; starting at ambient temperature and gradually increasing it could help identify the ideal conditions that balance reaction rate with the stability of the cyclopropyl moieties, which can be susceptible to ring-opening under harsh conditions. acs.org

Table 1: Representative Solvent and Temperature Conditions in Amino Alcohol Synthesis

| Reaction Type | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| Synthesis of anti-Amino Alcohols from Cyclopropanols | THF | 60 | nih.gov |

| Cu-Catalyzed Synthesis of γ-Amino Alcohols | DMF | 50 | researchgate.net |

| Formal Cyclopropylation of Imines with Cyclopropanols | Toluene | 35 | researchgate.net |

Isolation and Purification Techniques for this compound

The purification of this compound presents a significant challenge due to the presence of multiple stereocenters, which can result in a mixture of diastereomers and enantiomers. The separation of these stereoisomers is essential for characterizing the compound and evaluating its potential applications.

Chromatographic Methods: Column chromatography is a fundamental technique for separating diastereomers. researchgate.net The polarity differences between diastereomers, although often slight, can be exploited by using a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected mobile phase. For amino alcohols, solvent systems often consist of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) mixed with a polar solvent such as ethyl acetate (B1210297) or methanol (B129727) to achieve the desired separation.

High-performance liquid chromatography (HPLC) offers higher resolution for separating closely related isomers. Chiral HPLC, using a chiral stationary phase, is the preferred method for separating enantiomers. Alternatively, derivatization of the amino alcohol with a chiral reagent, such as o-phthaldialdehyde and a chiral mercaptan, can produce diastereomeric derivatives that can be separated on a standard reversed-phase column. nih.gov

Resolution via Diastereomeric Salt or Complex Formation: A classical and effective method for resolving racemic amines or amino alcohols is through the formation of diastereomeric salts with a chiral acid. However, a more specialized technique involves the use of boric acid and a chiral diol, such as 1,1'-bi-2-naphthol, to form diastereomeric borate (B1201080) complexes. researchgate.netacs.orgacs.org These complexes often have different solubilities, allowing for separation through fractional crystallization. The desired enantiomer of the amino alcohol can then be recovered by hydrolyzing the separated complex. acs.orgacs.org This method has proven effective for a range of amino alcohol derivatives and could be applicable to the purification of this compound. acs.org

Reactive Extraction: For larger-scale separations, fractional reactive extraction is an advanced technique. This method utilizes a chiral selector (extractant) dissolved in an organic solvent to selectively form a complex with one enantiomer of the amino alcohol, which is then extracted from an aqueous phase. utwente.nl This technique can be highly efficient but requires the identification of a suitable enantioselective extractant. utwente.nl

Derivatization Strategies of this compound

The bifunctional nature of this compound, possessing both a primary amine and a primary hydroxyl group, allows for a wide range of derivatization strategies. These modifications can be used to synthesize new analogues or to install protecting groups for multi-step synthetic sequences.

Transformations at the Hydroxyl Group

The primary hydroxyl group is a versatile handle for chemical modification. However, its reactivity must be considered in the context of the coexisting amine group.

Protection of the Hydroxyl Group: To perform reactions selectively at the amine functionality, the hydroxyl group often needs to be protected. Common protecting groups for alcohols include silyl (B83357) ethers and acetals, which are stable under many conditions used to modify amines. researchgate.netlibretexts.org

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are widely used. They are formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. researchgate.netwikipedia.org These groups are generally stable to a wide range of non-acidic and non-fluoride-containing reagents but can be readily removed using fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions. wikipedia.org

Acetal Formation: The hydroxyl group can be protected as an acetal, such as a tetrahydropyranyl (THP) ether, by reaction with dihydropyran under acidic catalysis. researchgate.netlibretexts.org

Esterification and Etherification: Direct esterification can be achieved by reacting the alcohol with an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270). libretexts.org Etherification, to form alkyl or aryl ethers, can be accomplished under Williamson ether synthesis conditions, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. For this reaction, the amine group would typically require prior protection.

Table 2: Common Protecting Groups for Hydroxyl Functions in Amino Alcohols

| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or Acetic Acid | researchgate.netwikipedia.org |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; or Acid | wikipedia.org |

Reactions at the Amine Functionality

The primary amine in this compound is a nucleophilic center that can undergo a variety of characteristic reactions. geeksforgeeks.org

Acylation: The reaction of the amine with acid chlorides or anhydrides is a robust method to form amides. libretexts.orgsolubilityofthings.com This acylation is typically rapid and is often carried out in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct (e.g., HCl). libretexts.org This reaction is generally selective for the amine over the alcohol under these conditions.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be performed but is often difficult to control. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. libretexts.orggeeksforgeeks.org To achieve selective mono-alkylation, reductive amination is a more effective strategy. This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to the desired secondary amine. solubilityofthings.com

Formation of Imines (Schiff Bases): Primary amines react readily with aldehydes and ketones to form imines. solubilityofthings.combritannica.com This reaction is typically reversible and is often performed with removal of water to drive the equilibrium toward the product.

Stereochemical Investigations of 3 Amino 2,3 Dicyclopropylpropan 1 Ol

Chiral Synthesis and Enantioselective Pathways for 3-Amino-2,3-dicyclopropylpropan-1-ol

The creation of specific stereoisomers of this compound necessitates the use of asymmetric synthesis. This field of chemistry focuses on methodologies that yield an excess of one enantiomer or diastereomer over others. Key strategies applicable to this target molecule include asymmetric catalysis, the use of chiral auxiliaries, and organocatalysis.

Asymmetric Catalysis in Amino Alcohol Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules like γ-amino alcohols. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For a molecule such as this compound, catalytic methods like asymmetric hydrogenation, transfer hydrogenation, or hydroamination would be highly relevant. nih.gov

For instance, the synthesis could be approached through the asymmetric reduction of a suitable β-amino ketone or γ-amino enone precursor. Chiral metal complexes, often based on rhodium, ruthenium, or iridium, are capable of delivering hydrogen in a highly stereocontrolled manner to produce the desired amino alcohol stereoisomer. Copper-catalyzed hydroamination of unprotected allylic alcohols also presents a direct, one-step method for accessing chiral γ-substituted 1,3-amino alcohols with high regio- and enantioselectivity. nih.gov

| Catalytic Method | Catalyst/Ligand System | Substrate Type | Typical Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ir-complexes | γ-Amino Ketones | High diastereoselectivity for anti-products | |

| Asymmetric Hydrogenation | Rh-complexes | γ-Amino Ketones | High diastereoselectivity for syn-products | |

| Asymmetric Hydroamination | CuH/Chiral Ligand | Allylic Alcohols | Excellent enantioselectivity (>95% ee) | nih.gov |

| Radical C-H Amination | Dual Cu/Ir photocatalyst | Alcohols (via imidate) | High enantio- and regioselectivity | researchgate.netnih.govnih.gov |

Chiral Auxiliary and Organocatalysis Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, an auxiliary such as a fluorinated oxazolidine (Fox) could be employed. Alkylation reactions of amide enolates derived from such auxiliaries often proceed with complete diastereoselectivity, providing a reliable route to enantiopure β²-amino acids, which are precursors to γ-amino alcohols. nih.gov Evans oxazolidinones and pseudoephedrine are other widely used auxiliaries in stereoselective aldol and alkylation reactions that establish contiguous stereocenters. wikipedia.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a complementary strategy. nih.gov For the construction of the 1,3-amino alcohol motif, reactions such as the asymmetric Mannich reaction or aldol reaction, catalyzed by chiral amines (e.g., proline) or chiral phosphoric acids, could be envisioned. These methods are valued for their operational simplicity and milder reaction conditions.

| Approach | Reagent/Catalyst | Key Reaction | Stereocontrol Mechanism | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Aldol Reaction | Steric hindrance from the auxiliary directs the approach of the electrophile. | wikipedia.org |

| Chiral Auxiliary | Fluorinated Oxazolidine (Fox) | Enolate Alkylation | High diastereoselectivity in the formation of C-C bonds. | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Aza-Michael/Mannich Reaction | Formation of chiral ion pairs and hydrogen bonding activates the substrate. | nih.gov |

| Organocatalysis | Proline Derivatives | Aldol/Mannich Reaction | Formation of a transient chiral enamine intermediate. | nih.gov |

Stereoisomer Separation Techniques

When a synthesis produces a mixture of stereoisomers, effective separation techniques are required to isolate the desired pure compound. Chiral chromatography and crystallization-based methods are the cornerstones of stereoisomer resolution.

Chiral Chromatography (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative tools for separating enantiomers and diastereomers. These techniques rely on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For a polar molecule like this compound, HPLC is particularly suitable. Polysaccharide-derived CSPs (e.g., Chiralcel®, Chiralpak®) are widely used and effective for a broad range of compounds, including amino alcohols. researchgate.net Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic® T) are also highly effective for separating underivatized amino compounds due to their ionic groups and compatibility with aqueous mobile phases. sigmaaldrich.com For GC, analytes often require derivatization to increase their volatility. The amino and hydroxyl groups can be acylated (e.g., with trifluoroacetic anhydride) before separation on a cyclodextrin-based chiral column. nih.govchromatographyonline.com

| Technique | CSP Type | Common Trade Names | Typical Analytes | Reference |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel OD-H, Chiralpak IA | Aromatic and aliphatic amino alcohols (often derivatized) | researchgate.netscispace.com |

| HPLC | Macrocyclic Glycopeptide | Chirobiotic T, V, R | Polar and ionic compounds, underivatized amino acids/alcohols | sigmaaldrich.com |

| GC | Cyclodextrin derivatives | Rt-βDEX, Chirasil-Dex | Volatile derivatives of alcohols and amines | chromatographyonline.comgcms.cz |

| GC | Amino acid derivatives | Chirasil-Val | Derivatized amino acids and related compounds | uni-muenchen.de |

Crystallization-Based Resolution Methods

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. wikipedia.org This technique involves reacting the racemic amino group of this compound with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. gavinpublishers.comlibretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org

By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other diastereomer dissolved. The crystallized salt is then separated by filtration, and the chiral acid is removed by a simple acid-base extraction to yield the desired enantiopure amine. This method can be highly effective, especially for large-scale preparations. rsc.org

| Resolving Agent | Type | Typical Application | Reference |

|---|---|---|---|

| (+)- or (-)-Tartaric Acid | Chiral Acid | Resolution of racemic bases/amines | gavinpublishers.comgoogle.com |

| (R)- or (S)-Mandelic Acid | Chiral Acid | Resolution of racemic bases/amines | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Resolution of racemic bases/amines | libretexts.org |

| O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid | Resolution of amino alcohols | rsc.org |

Determination of Absolute Configuration (AC)

Once a pure stereoisomer has been isolated, its absolute three-dimensional arrangement of atoms must be determined. Several powerful techniques are available for this purpose.

The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. purechemistry.org If a high-quality crystal of the pure enantiomer (or a suitable derivative, such as a salt with a known chiral counter-ion) can be grown, X-ray diffraction analysis can provide an unambiguous assignment of its 3D structure. nih.govsci-hub.se

When suitable crystals cannot be obtained, spectroscopic methods are employed. A widely used technique is Mosher's ester analysis, which is an NMR-based method. semanticscholar.orgspringernature.comnih.gov The chiral alcohol is derivatized by esterification with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By comparing the ¹H NMR spectra of the resulting diastereomeric esters, the absolute configuration of the alcohol center can be deduced based on predictable chemical shift differences (Δδ) for protons near the newly formed chiral ester group. matilda.scienceresearchgate.net A similar analysis can be performed on the amino group by forming MTPA amides. semanticscholar.org

Other chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), can also be used. These techniques measure the differential absorption of polarized light. By comparing the experimental spectra to spectra predicted by quantum mechanical calculations for a given configuration, the absolute stereochemistry can be assigned. purechemistry.org

| Method | Principle | Requirement | Remarks | Reference |

|---|---|---|---|---|

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms. | A suitable single crystal. | Provides unambiguous 3D structure. | purechemistry.orgnih.gov |

| Mosher's Method (NMR) | Analysis of ¹H NMR chemical shift differences in diastereomeric MTPA esters/amides. | Pure enantiomer, ability to form MTPA derivatives. | Reliable and widely used for secondary alcohols and amines. | semanticscholar.orgspringernature.comnih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Chromophore near the stereocenter. Comparison with calculated spectra. | Non-destructive spectroscopic method. | purechemistry.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison with quantum chemical calculations. | Applicable to a wide range of molecules without a chromophore. | nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Tartaric acid |

| Mandelic acid |

| Camphor-10-sulfonic acid |

| O,O'-Dibenzoyl-L-tartaric acid |

| α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) |

| Trifluoroacetic anhydride |

| Proline |

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as a primary and highly reliable method for the unambiguous determination of the absolute configuration of chiral molecules. wikipedia.orgnih.govnih.gov This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal, allowing for the direct visualization of the spatial orientation of substituents around a stereocenter. The prerequisite for this analysis is the availability of a suitable single crystal of the compound. thieme-connect.de The quality of the crystal is paramount for obtaining high-resolution diffraction data necessary for an accurate structural elucidation. nih.gov

For a definitive assignment of the absolute configuration using X-ray crystallography, the presence of an atom that exhibits anomalous scattering is often beneficial. thieme-connect.de The Flack parameter is a critical value calculated from the diffraction data that helps in confidently assigning the absolute stereochemistry. nih.gov A value close to zero indicates the correct absolute configuration has been determined. nih.gov

Despite the power of this technique, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this compound.

Table 1: Summary of X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystallographic Data | Not Available |

| Flack Parameter | Not Determined |

| Absolute Configuration | Not Determined |

Spectroscopic Methods for AC Assignment (e.g., VCD, ORD)

In the absence of X-ray crystallographic data, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) serve as powerful alternative techniques for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.orgnih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. chemrxiv.org The experimental VCD spectrum is typically compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), for different possible stereoisomers. mdpi.comresearchgate.net A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgresearchgate.net The resulting ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, can be correlated to the absolute configuration of the molecule. researchgate.netrsc.org Similar to VCD, computational methods can be employed to predict ORD curves for comparison with experimental data. researchgate.net

A thorough search of the scientific literature found no published studies on the VCD or ORD analysis of this compound. Therefore, no experimental or theoretical spectroscopic data for the assignment of its absolute configuration are currently available.

Table 2: Summary of Spectroscopic Data for Absolute Configuration Assignment of this compound

| Spectroscopic Method | Data Availability |

| Vibrational Circular Dichroism (VCD) | No Data Available |

| Optical Rotatory Dispersion (ORD) | No Data Available |

Advanced Spectroscopic Characterization Methodologies for 3 Amino 2,3 Dicyclopropylpropan 1 Ol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

The creation of the requested data tables is also unachievable due to the absence of the necessary numerical data. Any attempt to provide such an analysis would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this compound would likely require its novel synthesis and subsequent spectroscopic analysis in a laboratory setting.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Currently, there are no published studies detailing the use of tandem mass spectrometry to elucidate the structure of 3-Amino-2,3-dicyclopropylpropan-1-ol. Such an analysis would be crucial for understanding the compound's fragmentation patterns, which could confirm the connectivity of the dicyclopropyl and amino alcohol moieties. The generation of a data table illustrating characteristic ion fragments and their relative abundances is contingent on the availability of this experimental data.

Optical Spectroscopy for Chiroptical Properties

The chiroptical properties of this compound, which would provide insight into its three-dimensional structure and stereochemistry, have not been reported in the scientific literature.

Circular Dichroism (CD) for Chiral Molecule Conformation

No circular dichroism spectra for this compound are available. CD spectroscopy would be instrumental in determining the conformation of this chiral molecule, particularly the spatial arrangement of the chromophores in relation to the chiral centers. A data table of CD spectral features, such as the wavelength of maximum absorbance and corresponding molar ellipticity, awaits experimental investigation.

Optical Rotatory Dispersion (ORD) for Chirality

Similarly, there is no available data on the optical rotatory dispersion of this compound. ORD studies would provide valuable information about the compound's chirality and could be used to determine its specific rotation at various wavelengths. The creation of a data table summarizing these findings is dependent on future research.

Theoretical and Computational Chemistry of 3 Amino 2,3 Dicyclopropylpropan 1 Ol

Reaction Mechanism Elucidation via Computational MethodsA search for computational studies on the synthesis of this compound yielded no results. Therefore, information regarding transition state localization, Intrinsic Reaction Coordinate (IRC) analysis, or the free energy profiles of its synthetic pathways is not available.

Without dedicated scholarly research, a scientifically accurate and informative article on the theoretical and computational chemistry of 3-Amino-2,3-dicyclopropylpropan-1-ol, as per the requested detailed outline, cannot be generated.

Spectroscopic Property Prediction and Validation

Computational spectroscopy is an indispensable tool in modern chemistry for the interpretation and prediction of experimental spectra. For a molecule like this compound, which possesses multiple conformational degrees of freedom and stereocenters, theoretical calculations are crucial for understanding its spectroscopic signatures. These predictions are typically grounded in quantum mechanical calculations, most notably Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Predicting NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J) computationally can aid in spectral assignment, confirm structural hypotheses, and provide insight into the molecule's conformational preferences in solution.

The prediction of NMR parameters for this compound would begin with a thorough conformational search to identify all low-energy conformers. Due to the flexible propanol (B110389) backbone and the rotatable cyclopropyl (B3062369) groups, a significant number of conformers are expected to exist in equilibrium. The geometry of each conformer is typically optimized using DFT methods, for example, with the B3LYP functional and a basis set such as 6-31G(d). nih.gov

Following optimization, NMR shielding tensors are calculated for each unique atom in every significant conformer, often using a larger basis set (e.g., 6-311++G(2d,p)) and the Gauge-Including Atomic Orbital (GIAO) method. nih.gov To simulate the experimental conditions, solvent effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM). github.io The final predicted chemical shifts are obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS), and performing a Boltzmann averaging of the values from all contributing conformers based on their relative free energies. rsc.org

J-coupling constants, which provide information about dihedral angles and atom connectivity, are also calculated for each conformer and similarly Boltzmann-averaged. medium.comrsc.org These predictions are particularly sensitive to the molecule's geometry. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for the Most Stable Conformer of (2R,3R)-3-Amino-2,3-dicyclopropylpropan-1-ol in CDCl₃ (Note: This data is illustrative and generated based on typical values for similar functional groups. Actual values would require specific quantum chemical calculations.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | 3.65 (Ha), 3.50 (Hb) | 65.2 |

| C2 (-CH-) | 1.85 | 45.8 |

| C3 (-CH-) | 2.90 | 60.5 |

| C4 (Cyclopropyl) | 0.40 - 0.85 (multiple) | 12.1 |

| C5 (Cyclopropyl) | 0.40 - 0.85 (multiple) | 8.5 |

| C6 (Cyclopropyl) | 0.40 - 0.85 (multiple) | 8.3 |

| C7 (Cyclopropyl) | 0.40 - 0.85 (multiple) | 11.8 |

| N (-NH₂) | 1.50 (broad) | - |

| O (-OH) | 2.10 (broad) | - |

Table 2: Hypothetical Predicted ³JHH Coupling Constants for Key Protons (Note: This data is for illustrative purposes.)

| Interacting Protons | Dihedral Angle (°) | Predicted Coupling Constant (Hz) |

| H(C1)-H(C2) | ~60 | 3.5 |

| H(C1')-H(C2) | ~180 | 8.0 |

| H(C2)-H(C3) | ~70 | 4.2 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.orgarxiv.org Simulating these spectra provides a vibrational fingerprint that can be compared with experimental data to confirm the presence of specific functional groups and to analyze conformational details.

The process begins with the same set of optimized low-energy conformers used for NMR predictions. For each conformer, a harmonic frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP/6-31G(d)). This calculation yields the vibrational frequencies, IR intensities (related to the change in dipole moment), and Raman activities (related to the change in polarizability). nih.gov

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a uniform or mode-specific scaling factor to the computed frequencies to improve agreement with experimental data. tandfonline.com The final spectrum is a composite of the Boltzmann-weighted spectra of all significant conformers.

Table 3: Hypothetical Predicted Key Vibrational Frequencies for this compound (Note: This data is illustrative. Wavenumbers are unscaled.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch | Alcohol | 3650 | Strong, Broad | Weak |

| N-H Symmetric Stretch | Amine | 3450 | Medium | Medium |

| N-H Asymmetric Stretch | Amine | 3530 | Medium | Medium |

| C-H Stretch | Cyclopropyl | 3100 - 3050 | Medium | Strong |

| C-H Stretch | Aliphatic | 2980 - 2890 | Strong | Strong |

| N-H Bend (Scissoring) | Amine | 1620 | Medium | Weak |

| C-O Stretch | Alcohol | 1050 | Strong | Medium |

| C-N Stretch | Amine | 1100 | Medium | Medium |

| C-C Ring Deformation | Cyclopropyl | 1020 | Medium | Strong |

This compound has at least two chiral centers (C2 and C3), making it a chiral molecule. Chiroptical techniques like Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. vanderbilt.edu

Computational prediction of these properties is a powerful tool for assigning the absolute configuration of a newly synthesized chiral molecule. The methodology is highly sensitive to molecular conformation. uniroma1.it Therefore, a rigorous conformational search and accurate calculation of the relative energies of the conformers are paramount. vanderbilt.edu

For each low-energy conformer of a specific enantiomer (e.g., the (2R,3R) isomer), the chiroptical response is calculated. For ECD and ORD, this involves Time-Dependent DFT (TD-DFT) to compute electronic excitation energies and corresponding rotational strengths. researcher.life For VCD, the atomic axial tensors are calculated alongside the atomic polar tensors during the frequency calculation. dtic.mildatapdf.com

The final predicted spectrum for a given enantiomer is generated by the Boltzmann-weighted average of the spectra from all its contributing conformers. Comparing the sign and shape of the predicted spectrum with the experimental one allows for an unambiguous assignment of the absolute configuration. The prediction for the other enantiomer will be a mirror image.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling (Methodological Focus)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between a molecule's chemical structure and its reactivity or other properties. nih.gov Developing a QSRR model for a class of compounds including this compound would involve a systematic, multi-step process focused on methodology.

First, a dataset of structurally related compounds with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) would be compiled. The structural diversity of this dataset is crucial for the robustness of the resulting model.

Second, for each molecule in the dataset, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. researchgate.netresearchgate.net They can be calculated using various software packages from 2D or optimized 3D structures.

Third, a mathematical model is developed to relate the descriptors (independent variables) to the experimental reactivity (dependent variable). This involves several key stages:

Descriptor Selection: From a large pool of calculated descriptors, a smaller subset of the most relevant ones is selected to avoid overfitting. This can be done using various statistical techniques, such as genetic algorithms or stepwise regression.

Model Building: A regression method is used to create the mathematical equation. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning algorithms like Random Forest or Support Vector Machines. researchgate.net

Model Validation: The predictive power of the model must be rigorously validated. This is typically done through internal validation (e.g., cross-validation) and, most importantly, external validation using a set of compounds that were not used in the model-building process. chromatographyonline.com

The final QSRR model provides a mathematical equation that can be used to predict the reactivity of new, untested compounds based solely on their calculated molecular descriptors, thereby guiding synthetic efforts and prioritizing experimental work.

Table 4: Examples of Molecular Descriptors Relevant for a QSRR Study of Amino Alcohols

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | Total mass of the molecule. |

| Number of H-bond donors/acceptors | Counts of functional groups capable of hydrogen bonding. | |

| Topological | Wiener Index, Kier & Hall Indices | Numerical values derived from the 2D graph of the molecule, describing size and branching. |

| Geometric (3D) | Molecular Surface Area (MSA) | The solvent-accessible surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to electron-donating/accepting ability. | |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | A measure of the molecule's hydrophobicity. researchgate.net |

Mechanistic Organic Chemistry of 3 Amino 2,3 Dicyclopropylpropan 1 Ol

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving 3-amino-2,3-dicyclopropylpropan-1-ol are governed by the interplay of its functional groups and bulky cyclopropyl (B3062369) substituents.

Reaction Kinetics: The rates of reactions involving the amino or hydroxyl group are expected to be significantly influenced by several factors. The steric hindrance imposed by the two cyclopropyl groups can impede the approach of reagents, potentially slowing down reaction rates compared to less substituted 1,3-amino alcohols. However, the nucleophilicity of the amino group and the oxygen of the hydroxyl group can lead to anchimeric assistance (neighboring group participation), which could substantially accelerate reaction rates, particularly in substitution reactions at the carbon bearing the other functional group. dalalinstitute.comwikipedia.orgchem-station.comsmartstartinstitute.com The formation of a transient cyclic intermediate, such as an azetidine (B1206935) or oxazetidine derivative, can be a lower energy pathway compared to a direct intermolecular reaction. smartstartinstitute.comorganic-chemistry.org

Illustrative Data Table: Hypothetical Relative Rate Constants for a Substitution Reaction

This table illustrates the potential impact of neighboring group participation (NGP) on the rate of a hypothetical substitution reaction at C1 of a derivative of this compound.

| Reactant | Proposed Mechanism | Expected Relative Rate (k_rel) | Rationale |

| 1-Chloro-2,3-dicyclopropylpropan-3-amine | Intermolecular SN2 | 1 | Steric hindrance from cyclopropyl groups slows the reaction. |

| This compound derivative (with LG at C1) | Intramolecular NGP by -NH2 | > 100 | Formation of a strained but highly reactive aziridinium (B1262131) intermediate. |

| This compound derivative (with LG at C1) | Intramolecular NGP by -OH | > 10 | Formation of a less strained oxetane (B1205548) intermediate. |

Thermodynamic Studies: The thermodynamic feasibility of reactions will be dictated by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. Reactions that lead to the formation of stable cyclic products or relieve ring strain in the cyclopropyl groups will be thermodynamically favored. For instance, intramolecular cyclization reactions to form five- or six-membered rings are often thermodynamically favorable. smartstartinstitute.com However, the formation of highly strained three- or four-membered rings through intramolecular reactions would likely be enthalpically disfavored. The thermodynamics of reactions involving amino alcohols can be complex, with solvation playing a significant role. researchgate.netresearchgate.net

Illustrative Data Table: Expected Thermodynamic Parameters for Key Reaction Types

This table provides expected thermodynamic parameters for potential reactions involving this compound.

| Reaction Type | Expected ΔH (Enthalpy) | Expected ΔS (Entropy) | Rationale |

| Intramolecular cyclization (to a stable ring) | Negative (Exothermic) | Slightly Negative | Favorable bond formation, but loss of conformational freedom. |

| Cyclopropyl ring opening | Positive (Endothermic) | Positive | Relief of ring strain is enthalpically favorable, but bond breaking is endothermic. Increased freedom of motion. |

| Intermolecular hydrogen bond formation | Negative (Exothermic) | Negative | Favorable intermolecular interactions, but loss of translational and rotational freedom. |

Stereochemical Outcomes of Reactions Involving this compound

The presence of two chiral centers in this compound means that stereochemistry is a critical aspect of its reactivity. The stereochemical outcome of reactions at these centers will be highly dependent on the reaction mechanism.

Illustrative Data Table: Predicted Stereochemical Outcomes for Substitution Reactions

This table outlines the predicted stereochemical outcomes for substitution reactions at a chiral center in a derivative of this compound.

| Reaction Mechanism | Stereochemical Outcome | Explanation |

| SN1 | Racemization | Formation of a planar carbocation intermediate allows for nucleophilic attack from either face. |

| SN2 | Inversion of Configuration | The nucleophile attacks from the side opposite to the leaving group. |

| Neighboring Group Participation | Retention of Configuration | Two consecutive SN2 reactions (intramolecular and intermolecular) lead to a net retention of stereochemistry. |

Cyclopropyl Ring Opening and Rearrangement Mechanisms

The cyclopropyl groups in this compound are relatively stable but can undergo ring-opening reactions under certain conditions, particularly if a reactive intermediate such as a carbocation or radical is formed on an adjacent carbon. psu.edustackexchange.comresearchgate.net

Cationic Rearrangements: If a carbocation is generated at a carbon atom attached to a cyclopropyl ring (a cyclopropylmethyl cation), it can undergo rapid rearrangement. This can involve ring opening to form a homoallylic cation or expansion to a cyclobutyl cation. wikipedia.orgquora.comquora.com The high degree of p-character in the C-C bonds of the cyclopropane (B1198618) ring allows for significant overlap with the vacant p-orbital of the carbocation, leading to substantial stabilization. quora.comquora.com

Radical Rearrangements: Similarly, a cyclopropylmethyl radical can undergo very rapid ring opening to form a homoallylic radical. psu.edu This process is often used as a "radical clock" to determine the rates of other radical reactions. The rate of this ring opening is influenced by substituents on the cyclopropyl ring and the radical center. psu.edu

The presence of two cyclopropyl groups in this compound could lead to complex cascade reactions if ring opening is initiated. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical or cationic intermediate. acs.orgresearchgate.netacs.org

Intramolecular Interactions and Neighboring Group Participation in Reactivity

The 1,3-disposition of the amino and hydroxyl groups in this compound is ideal for intramolecular interactions that can significantly influence its reactivity.

Neighboring Group Participation (NGP): As previously mentioned, both the amino and hydroxyl groups can act as internal nucleophiles. dalalinstitute.comwikipedia.orgchem-station.comsmartstartinstitute.comlibretexts.org The lone pair of electrons on the nitrogen or oxygen atom can attack an electrophilic center within the molecule, typically a carbon atom bearing a good leaving group. This participation, also known as anchimeric assistance, leads to the formation of a cyclic intermediate. dalalinstitute.comwikipedia.orgchem-station.comsmartstartinstitute.com The consequence of NGP is often a significant rate enhancement and retention of stereochemistry. wikipedia.orgsmartstartinstitute.com The formation of five- and six-membered rings through NGP is particularly favorable. smartstartinstitute.com

Hydrogen Bonding Networks and Supramolecular Assembly (Theoretical and Analytical Perspectives)

The presence of both a hydrogen bond donor (-OH and -NH2) and acceptor (N and O) in this compound facilitates the formation of intricate hydrogen bonding networks.

Intramolecular Hydrogen Bonding: Computational studies and spectroscopic analysis of simpler 1,3-amino alcohols suggest the likelihood of intramolecular hydrogen bonding between the hydroxyl and amino groups. acs.orgpsu.edunih.govarxiv.orgresearchgate.net This interaction would lead to a pseudo-cyclic conformation, which can influence the molecule's reactivity and physical properties. The strength of this intramolecular hydrogen bond can be affected by the substitution on the nitrogen and the solvent environment. nih.govarxiv.org

Intermolecular Hydrogen Bonding and Supramolecular Assembly: In the condensed phase, intermolecular hydrogen bonding is expected to be a dominant force, leading to the formation of dimers, oligomers, and larger supramolecular assemblies. wikipedia.org The amino and hydroxyl groups can engage in a variety of hydrogen bonding motifs, creating chains, sheets, or more complex three-dimensional networks. The bulky dicyclopropyl groups will likely play a significant role in directing the geometry of these assemblies, potentially creating channels or pores within the solid-state structure. The study of these non-covalent interactions is a key aspect of supramolecular chemistry. wikipedia.org

Future Directions in the Research of 3 Amino 2,3 Dicyclopropylpropan 1 Ol

Development of Novel Stereoselective Synthetic Pathways

The synthesis of vicinal amino alcohols with multiple contiguous stereocenters remains a formidable challenge in organic chemistry. researchgate.netnih.gov For a molecule like 3-Amino-2,3-dicyclopropylpropan-1-ol, which contains at least two stereocenters, the development of highly efficient and stereoselective synthetic routes is paramount. Future research will likely focus on moving beyond traditional methods, which often require extensive use of protecting groups, and toward more streamlined, catalytic asymmetric approaches. nih.gov

Promising strategies could involve tandem reactions where carbon-carbon and carbon-nitrogen bonds are formed with high stereocontrol in a single pot. nih.govnih.gov For instance, methods based on the asymmetric addition of functionalized vinylzinc reagents to aldehydes, catalyzed by chiral amino alcohols, could be adapted to install the desired stereochemistry. nih.gov Another powerful approach is the transition-metal-catalyzed asymmetric hydrogenation of specifically designed precursors, such as α-amino ketones, using chiral iridium or rhodium complexes to achieve high enantioselectivities. Furthermore, chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, could offer novel pathways to enantiopure cyclopropyl-containing building blocks. nih.govacs.org

| Catalytic Strategy | Key Features | Potential Advantages for Synthesis | Relevant Precursors |

|---|---|---|---|

| Copper-Catalyzed Hydroamination/Hydrosilylation | Stereodivergent approach allowing access to all possible stereoisomers from common starting materials. nih.gov | High chemo-, regio-, diastereo-, and enantioselectivity. nih.gov | Dicyclopropyl-substituted enals or enones. |

| Iridium-Catalyzed Asymmetric Hydrogenation | Highly efficient for the synthesis of chiral β-amino alcohols from α-amino ketones. | Excellent enantioselectivities (up to >99% ee) and rapid reaction times. researchgate.net | α-amino-β,β-dicyclopropyl ketones. |

| Chemoenzymatic Synthesis | Utilizes engineered enzymes (e.g., myoglobin variants) for highly diastereo- and enantioselective cyclopropanation. nih.govacs.org | Broad substrate scope and access to optically active cyclopropyl (B3062369) ketones as key intermediates. nih.gov | Vinyl precursors and diazoketone reagents. |

| Tandem Asymmetric Catalysis | One-pot procedures combining multiple steps, such as hydroboration, transmetalation, and enantioselective C-C bond formation. nih.govnih.gov | Can construct multiple stereocenters with high diastereomeric ratios (>20:1) and enantioselectivities. nih.gov | N-tosyl substituted ynamides and dicyclopropylacetaldehyde. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The conformational flexibility of the propanol (B110389) backbone, coupled with the rotational dynamics of the two cyclopropyl groups, makes this compound a fascinating subject for dynamic studies. Advanced spectroscopic techniques are essential to elucidate the complex interplay of conformations and intramolecular interactions that govern its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone technique, providing detailed information about molecular structure, dynamics, and the chemical environment of nuclei. wikipedia.org Advanced multi-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine through-space proximities between protons, offering insights into preferred solution-state conformations. Furthermore, variable-temperature NMR studies could quantify the energy barriers associated with bond rotations.

Beyond NMR, ultrafast spectroscopy techniques operating on the femtosecond timescale could provide unprecedented insights into the molecule's dynamic processes in real-time. spectroscopyonline.com These methods can probe molecular vibrations and electronic dynamics, revealing how the molecule responds to energy input and interacts with its solvent environment. spectroscopyonline.com

| Technique | Information Gained | Application to this compound |

|---|---|---|

| Multi-dimensional NMR (e.g., NOESY, ROESY) | Provides information on spatial proximity of atoms, revealing solution-state structure and conformation. wikipedia.org | Mapping preferred orientations of the cyclopropyl groups relative to the propanol backbone. |

| Variable-Temperature (VT) NMR | Measures energy barriers for conformational changes (e.g., bond rotation). wikipedia.org | Quantifying the rotational barriers of the C-C bonds connected to the cyclopropyl rings. |

| Raman Spectroscopy | Probes molecular vibrations, offering a fingerprint of the molecule's structure and bonding. oxinst.com | Identifying characteristic vibrational modes of the cyclopropyl rings and their coupling to the backbone. |

| Ultrafast Spectroscopy (e.g., Femtosecond Pump-Probe) | Observes molecular and electronic dynamics on extremely short timescales. spectroscopyonline.com | Tracking energy transfer and relaxation pathways following photoexcitation; observing conformational changes in real-time. |

Integration of Machine Learning in Synthesis Design and Property Prediction

Beyond synthesis planning, ML models can predict a wide range of chemical and physical properties before a molecule is ever synthesized. research.google By representing the molecule as a graph or fingerprint, models like Message Passing Neural Networks (MPNNs) can be trained to predict properties such as solubility, reactivity, and spectroscopic signatures. research.google This predictive power allows for the rapid in silico screening of virtual libraries of derivatives, enabling researchers to prioritize synthetic targets with the most promising characteristics for specific applications. nih.gov

| ML Application | Core Technology | Potential Impact on Research |

|---|---|---|

| Retrosynthesis Planning | Sequence-to-sequence (Seq2Seq) models, Graph Neural Networks (GNNs), Reinforcement Learning (RL). chemcopilot.com | Automated design of novel, efficient, and cost-effective synthetic routes to the target molecule and its analogs. arxiv.org |

| Reaction Outcome Prediction | Transformer-based architectures, models trained on large reaction databases (e.g., USPTO, Reaxys). chemcopilot.com | Evaluation of the feasibility and potential yield of proposed synthetic steps, reducing trial-and-error experimentation. |

| Property Prediction | Message Passing Neural Networks (MPNNs), Quantitative Structure-Activity Relationship (QSAR) models. research.google | Rapid estimation of physicochemical properties (e.g., solubility, pKa) and potential biological activity for virtual derivatives. |

| Spectra Prediction | Deep learning models trained on DFT-computed data. research.google | Generation of predicted NMR or IR spectra to aid in the identification and characterization of synthetic intermediates and final products. |

Exploration of Self-Assembly and Material Science Applications (Theoretical and Conceptual)

Molecular self-assembly, the spontaneous organization of molecules into ordered structures via non-covalent interactions, is a cornerstone of nanotechnology and materials science. wikipedia.orgsigmaaldrich.com The structure of this compound possesses key features that make it a promising candidate for forming novel supramolecular materials.

Theoretically, controlling the conditions (e.g., solvent, pH, temperature) could guide the self-assembly process toward specific morphologies, such as nanofibers, vesicles, or hydrogels. nih.govd-nb.info Such materials could have applications in areas like drug delivery, where the hydrophobic domains formed by the cyclopropyl groups could encapsulate guest molecules, or in catalysis, where the ordered arrangement of amino and hydroxyl groups could create a well-defined catalytic environment. This exploration remains conceptual but highlights a rich area for future investigation into the material properties of this unique amino alcohol.

| Driving Interaction | Potential Supramolecular Structure | Conceptual Application |

|---|---|---|

| Intermolecular Hydrogen Bonding (-OH, -NH2) | 1D chains, 2D sheets, helical fibers. nih.gov | Formation of ordered gels or scaffolds for tissue engineering. |

| Van der Waals Forces & Hydrophobic Interactions | Micelles, vesicles, or aggregates with a hydrophobic core. wikipedia.org | Encapsulation and controlled release of hydrophobic drug molecules. |

| π-π Stacking (if aromatic derivatives are used) | Ordered columnar or lamellar structures. | Development of organic electronic materials or sensors. |

| Cooperative Assembly (Multiple Interactions) | Complex hierarchical structures (e.g., porous networks). nih.gov | Creation of size-selective membranes or heterogeneous catalysts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.